molecular formula C5H12ClNO B577461 (1r,3s)-3-Aminocyclopentanol hydrochloride CAS No. 1284248-73-2

(1r,3s)-3-Aminocyclopentanol hydrochloride

Cat. No.: B577461
CAS No.: 1284248-73-2
M. Wt: 137.607
InChI Key: SGKRJNWIEGYWGE-UYXJWNHNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1r,3s)-3-Aminocyclopentanol hydrochloride is a chiral compound with significant importance in organic synthesis and pharmaceutical research. It is known for its unique structural properties, which include a cyclopentane ring with an amino group and a hydroxyl group in specific stereochemical configurations. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and as a chiral building block in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (1r,3s)-3-Aminocyclopentanol hydrochloride typically involves an asymmetric cycloaddition reaction. One common method includes the use of cyclopentadiene and an N-acylhydroxylamine compound as a chiral inducer. This reaction builds the two chiral centers of the target product. The N-acylhydroxylamine compound can be obtained through a one-step ammonolysis reaction between a chiral hydroxy acid ester and hydroxylamine .

Industrial Production Methods

For industrial production, the preparation method features a reasonable route, simple operation, and mild reaction conditions. This method has high atom economy and low production costs. The raw materials are widely available and inexpensive, making the process suitable for large-scale production. The product prepared by this method has high optical purity and stable quality .

Chemical Reactions Analysis

Types of Reactions

(1r,3s)-3-Aminocyclopentanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and specific solvents to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield cyclopentanone derivatives, while reduction of the amino group can produce primary amines.

Scientific Research Applications

(1r,3s)-3-Aminocyclopentanol hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1r,3s)-3-Aminocyclopentanol hydrochloride involves its interaction with specific molecular targets. The compound can act as a chiral ligand, influencing the stereochemistry of reactions it participates in. It may also interact with enzymes or receptors in biological systems, affecting their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • (1r,3r)-3-Aminocyclopentanol hydrochloride
  • (1s,3s)-3-Aminocyclopentanol hydrochloride
  • (1r,3s)-3-Aminocyclohexanol hydrochloride

Uniqueness

(1r,3s)-3-Aminocyclopentanol hydrochloride is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Compared to its isomers and similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, making it valuable for specific synthetic and research applications .

Properties

IUPAC Name

(1R,3S)-3-aminocyclopentan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO.ClH/c6-4-1-2-5(7)3-4;/h4-5,7H,1-3,6H2;1H/t4-,5+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGKRJNWIEGYWGE-UYXJWNHNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C[C@H]1N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1284248-73-2
Record name rac-(1R,3S)-3-aminocyclopentan-1-ol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.